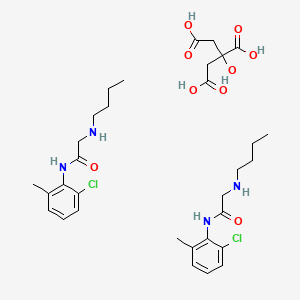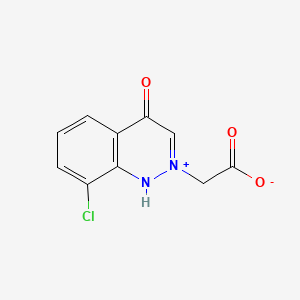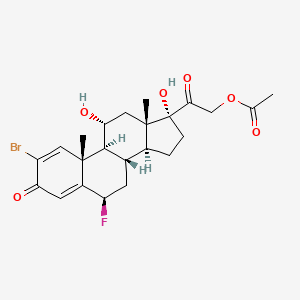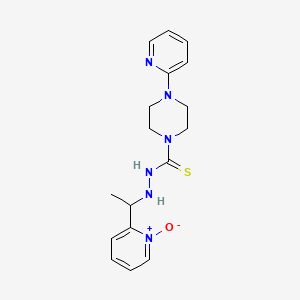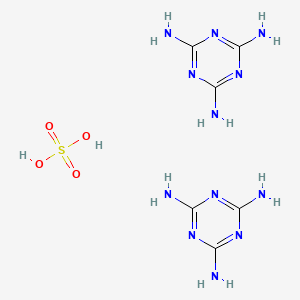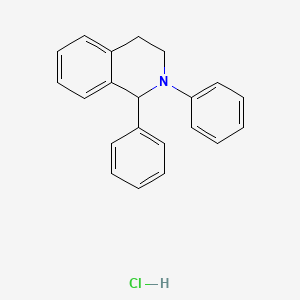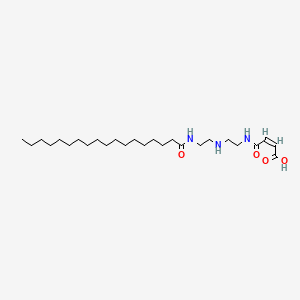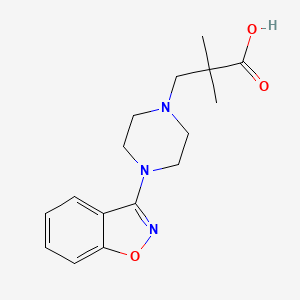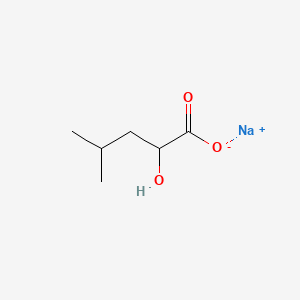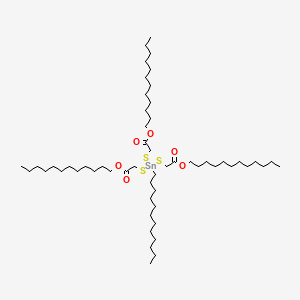
Dodecyl 4-dodecyl-4-((2-(dodecyloxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl 4-dodecyl-4-((2-(dodecyloxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry. This particular compound features a unique structure with multiple dodecyl groups, thioether linkages, and a stannane core, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 4-dodecyl-4-((2-(dodecyloxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Thioether Formation: The initial step involves the formation of thioether linkages by reacting dodecyl mercaptan with appropriate electrophiles under controlled conditions.
Stannane Core Formation: The stannane core is introduced through a reaction between organotin halides and the thioether intermediates.
Final Assembly: The final step involves the coupling of the stannane core with other functional groups to form the complete compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl 4-dodecyl-4-((2-(dodecyloxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate undergoes various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form simpler organotin derivatives using reducing agents like lithium aluminum hydride.
Substitution: The dodecyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Simpler organotin derivatives.
Substitution: Alkylated or arylated organotin compounds.
Aplicaciones Científicas De Investigación
Dodecyl 4-dodecyl-4-((2-(dodecyloxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin core.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Dodecyl 4-dodecyl-4-((2-(dodecyloxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate involves its interaction with molecular targets through its organotin core. The compound can bind to various enzymes and proteins, inhibiting their activity. The thioether linkages and dodecyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Dodecyl 4-dodecyl-4-((2-(dodecyloxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate is unique due to its complex structure, which includes multiple dodecyl groups, thioether linkages, and a stannane core. This combination of features provides it with distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
84030-41-1 |
|---|---|
Fórmula molecular |
C54H106O6S3Sn |
Peso molecular |
1066.3 g/mol |
Nombre IUPAC |
dodecyl 2-[bis[(2-dodecoxy-2-oxoethyl)sulfanyl]-dodecylstannyl]sulfanylacetate |
InChI |
InChI=1S/3C14H28O2S.C12H25.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;1-3-5-7-9-11-12-10-8-6-4-2;/h3*17H,2-13H2,1H3;1,3-12H2,2H3;/q;;;;+3/p-3 |
Clave InChI |
WIXUEKAUCXJWIL-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCCCCCC)(SCC(=O)OCCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



